molecular formula C18H36N6O2 B14369411 N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide CAS No. 90267-26-8

N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide

Cat. No.: B14369411
CAS No.: 90267-26-8
M. Wt: 368.5 g/mol
InChI Key: CWLYOXJUKFIUHC-UHFFFAOYSA-N
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Description

N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide is a synthetic organic compound with the molecular formula C18H36N6O2. It is characterized by the presence of two piperazine rings attached to a hexanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide typically involves the reaction of hexanediamide with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of N1,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide involves its interaction with specific molecular targets. The piperazine rings can interact with various biological receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide is unique due to its specific combination of two piperazine rings and a hexanediamide backbone. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

90267-26-8

Molecular Formula

C18H36N6O2

Molecular Weight

368.5 g/mol

IUPAC Name

N,N'-bis[(4-methylpiperazin-1-yl)methyl]hexanediamide

InChI

InChI=1S/C18H36N6O2/c1-21-7-11-23(12-8-21)15-19-17(25)5-3-4-6-18(26)20-16-24-13-9-22(2)10-14-24/h3-16H2,1-2H3,(H,19,25)(H,20,26)

InChI Key

CWLYOXJUKFIUHC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CNC(=O)CCCCC(=O)NCN2CCN(CC2)C

Origin of Product

United States

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